4,4-Dimethoxybutan-1-ol

Physical Chemistry Process Safety Distillation

4,4-Dimethoxybutan-1-ol (CAS 23068-87-3), also referred to as 4-hydroxybutanal dimethyl acetal, is a C6H14O3 bifunctional organic compound possessing a primary hydroxyl group at the C-1 position and a dimethyl acetal moiety at the C-4 position. This arrangement furnishes two orthogonally reactive sites within a single, low-molecular-weight (134.17 g/mol) liquid scaffold.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 23068-87-3
Cat. No. B050898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxybutan-1-ol
CAS23068-87-3
Synonyms4-Hydroxybutyraldehyde Dimethyl Acetal;  4,4-Dimethoxy-1-butanol
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCOC(CCCO)OC
InChIInChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3
InChIKeyDDPMQWOBGOWNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxybutan-1-ol (CAS 23068-87-3): Procurement-Grade Overview of a Bifunctional C6 Acetal-Alcohol Intermediate


4,4-Dimethoxybutan-1-ol (CAS 23068-87-3), also referred to as 4-hydroxybutanal dimethyl acetal, is a C6H14O3 bifunctional organic compound possessing a primary hydroxyl group at the C-1 position and a dimethyl acetal moiety at the C-4 position [1]. This arrangement furnishes two orthogonally reactive sites within a single, low-molecular-weight (134.17 g/mol) liquid scaffold . The compound is employed as a reactant in the stereoselective synthesis of tetrahydropyranols and hydropyranooxepans, and its derivatives serve as key building blocks for 1,5- and 1,6-dicarbonyl systems relevant to pharmaceutical intermediates such as sumatriptan [2].

Why 4,4-Dimethoxybutan-1-ol Cannot Be Casually Swapped With Its Structural Analogs


Despite sharing the same molecular formula (C6H14O3) with its positional isomer 4,4-dimethoxybutan-2-ol, 4,4-dimethoxybutan-1-ol presents a primary alcohol rather than a secondary alcohol, which significantly alters its reactivity, oxidation behavior, and steric profile in nucleophilic reactions [1]. Similarly, substituting the dimethyl acetal with a diethyl acetal (4,4-diethoxybutan-1-ol) increases molecular weight by ~21% (162.23 vs. 134.17 g/mol) and raises the boiling point by ~38°C, affecting distillation logistics and volatility in downstream processing . The unprotected parent aldehyde, 4-hydroxybutanal, is prone to spontaneous intramolecular hemiacetal formation and polymerization, making it unsuitable for multi-step synthetic sequences that require a temporarily masked aldehyde [2]. These differences mean that generic replacement without experimental validation risks altered reaction kinetics, reduced yields, or complete synthetic failure.

Quantitative Differentiation Evidence for 4,4-Dimethoxybutan-1-ol Versus Closest Analogs


Primary Alcohol vs. Secondary Alcohol: Boiling Point and Flash Point Differentiation

4,4-Dimethoxybutan-1-ol, bearing a primary alcohol, exhibits a boiling point of 180.9°C at 760 mmHg and a flash point of 63.2°C. In contrast, the positional isomer 4,4-dimethoxybutan-2-ol, bearing a secondary alcohol, shows a higher boiling point of 192.9°C and flash point of 70.5°C under identical conditions. This 12°C lower boiling point for the primary alcohol facilitates more energy-efficient distillative purification and reduces thermal stress on sensitive intermediates [1].

Physical Chemistry Process Safety Distillation

Dimethyl Acetal vs. Diethyl Acetal: Molecular Weight and Volatility Comparison

The dimethyl acetal protecting group in 4,4-dimethoxybutan-1-ol yields a molecular weight of 134.17 g/mol and a boiling point of 180.9°C. The diethyl acetal analog, 4,4-diethoxybutan-1-ol (CAS 70216-75-0), has a molecular weight of 162.23 g/mol and a substantially higher boiling point of 219°C at 760 mmHg. This represents a 20.9% increase in molecular weight and a 38°C (21%) elevation in boiling point. In multi-step syntheses where the acetal is ultimately cleaved, the dimethyl variant introduces less mass that must be carried through the sequence and later removed, improving atom economy .

Process Chemistry Scale-up Purification

Dimethyl Acetal Stability Profile Under Basic and Nucleophilic Conditions

The dimethyl acetal group, present in 4,4-dimethoxybutan-1-ol, is classified as stable under neutral to strongly basic aqueous conditions (pH 4 through pH >12 at room temperature) and is resistant to hydride reducing agents (LiAlH4, NaBH4), organometallic nucleophiles (RLi, RMgX, RCuLi), and amine bases (LDA, NEt3, pyridine). This stability profile is quantitatively tabulated in the authoritative Green and Wuts protecting group stability charts. The acetal is labile only under strongly acidic aqueous conditions (pH <1 at 100°C or pH 1 at room temperature) [1]. By contrast, the unprotected parent aldehyde, 4-hydroxybutanal, is incompatible with all nucleophilic and basic reagents and spontaneously forms intramolecular hemiacetals, precluding its use in such transformations [2].

Protecting Group Strategy Synthetic Methodology Chemoselectivity

Documented Performance in Stereoselective Tetrahydropyran and Hydrooxepan Synthesis

In the Hoffmann group's published methodology, 4,4-dimethoxybutan-1-ol (compound 11) was converted via the corresponding 4-ethynyloxy-1,1-dimethoxybutane (12) to (E)-γ-alkoxyallylboronates that underwent intramolecular allylboration to yield trans-2-vinyltetrahydropyran-3-ol (8, 80% yield over the key hydroboration-homologation-allylboration sequence from 12), trans-disubstituted tetrahydropyrans 22, and hydrooxepans 27 and 32. The dimethyl acetal remained intact throughout the hydroboration, Matteson–Brown homologation, and allylboration steps, demonstrating functional group compatibility under organometallic conditions [1]. No analogous yields or selectivity data were reported for the corresponding diethyl acetal or unprotected aldehyde in this specific transformation, establishing 4,4-dimethoxybutan-1-ol as the reagent of record for this methodology.

Stereoselective Synthesis Heterocyclic Chemistry Intramolecular Allylboration

Validated Synthetic Entry to 1,5- and 1,6-Dicarbonyl Building Blocks via the Derived Chloride

4,4-Dimethoxybutan-1-ol serves as the direct precursor to 4,4-dimethoxybutyl chloride (4), a pivotal intermediate for constructing 1,5- and 1,6-dicarbonyl systems. Athar (1998) reported a four-step sequence from γ-butyrolactone to 4,4-dimethoxybutyl chloride with individual step yields of 80% (chloroacid 1), 97% (chlorobutanoyl chloride 2), 76% (chlorobutyraldehyde 3), and 50% (dimethoxybutyl chloride 4), achieving an overall yield of approximately 29.5% [1]. The dimethyl acetal is installed in the final step using 2,2-dimethoxypropane with p-TsOH catalysis. This chloride is explicitly identified as an important intermediate for the antimigraine drug sumatriptan [1]. By comparison, 4-chlorobutanal dimethyl acetal (CAS 29882-07-3) is commercially listed but is moisture-sensitive, whereas the alcohol 4,4-dimethoxybutan-1-ol offers greater storage stability (recommended at −20°C under inert atmosphere) .

Pharmaceutical Intermediates Building Block Synthesis Sumatriptan

Storage Stability Advantage: Recommended −20°C Storage for Maximum Recovery

Supplier technical datasheets specify that 4,4-dimethoxybutan-1-ol should be stored at −20°C for maximum product recovery, with the additional recommendation to centrifuge the original vial prior to removing the cap to ensure homogeneity . This contrasts with 4,4-dimethoxybutan-2-ol, which is listed at standard ambient storage conditions, implying different intrinsic stability profiles. While both are C6H14O3 liquids of similar purity (≥95%), the primary alcohol variant requires cold-chain logistics, which may indicate greater susceptibility to thermal degradation or water absorption, a factor that must be built into procurement planning .

Compound Stability Inventory Management Laboratory Logistics

Optimal Application Scenarios for 4,4-Dimethoxybutan-1-ol Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Tetrahydropyran- and Oxepane-Containing Natural Products

4,4-Dimethoxybutan-1-ol is the literature-precedented starting material for generating (E)-γ-alkoxyallylboronates that undergo intramolecular allylboration to yield trans-disubstituted tetrahydropyrans and hydrooxepans with defined stereochemistry. The Hoffmann group demonstrated this methodology with an 80% yield for the key hydroboration-homologation-allylboration sequence from the derived ethynyloxybutane 12 [1]. Synthetic groups targeting oxygen heterocycles should prioritize this compound over the unprotected aldehyde (which is incompatible with organometallic reagents) or the diethyl acetal analog (which adds unnecessary mass).

Multi-Step Synthesis Requiring Aldehyde Protection Under Basic or Nucleophilic Conditions

When a synthetic route demands that a butyraldehyde moiety be carried through steps involving strong bases (LDA, t-BuOK), organometallic nucleophiles (RLi, RMgX), or hydride reducing agents (LiAlH4, NaBH4), 4,4-dimethoxybutan-1-ol offers a validated dimethyl acetal protecting group strategy. The acetal is classified as stable under all of these conditions, as tabulated in the Green and Wuts protecting group stability reference [2]. This makes it suitable for linear synthetic sequences where the free hydroxyl can be functionalized (e.g., oxidation, esterification, etherification) while the masked aldehyde remains intact until acid-mediated deprotection.

Pharmaceutical Intermediate Manufacturing for 1,5-Dicarbonyl-Derived APIs

4,4-Dimethoxybutan-1-ol is the direct precursor to 4,4-dimethoxybutyl chloride, which is a documented intermediate in the synthesis of the antimigraine drug sumatriptan [3]. The four-step preparation from commodity γ-butyrolactone has published yields for each intermediate (80%, 97%, 76%, 50%), providing a transparent cost-of-goods model for process chemists. The dimethyl acetal variant is preferred over the diethyl analog due to its lower molecular weight and boiling point, which simplify distillative purification and reduce solvent volumes during extractive workup.

Laboratory-Scale Research Requiring Reproducible, Literature-Validated Building Blocks

For academic and industrial research laboratories where experimental reproducibility and methodological precedent are paramount, 4,4-dimethoxybutan-1-ol offers the advantage of being the specific compound used in published, peer-reviewed synthetic methodology (Hoffmann 2001, Athar 1998). Substituting with the 2-ol isomer or the diethyl acetal introduces undocumented variables — altered stereoelectronic effects, different boiling points affecting purification, and unknown compatibility with established protocols — that increase the risk of failed or non-reproducible reactions. Procurement of the exact CAS-registered compound (23068-87-3) with ≥95% purity from traceable suppliers ensures alignment with published procedures.

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